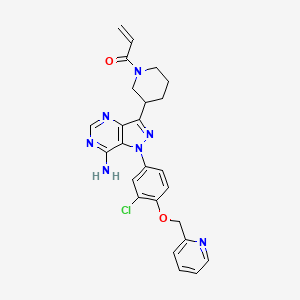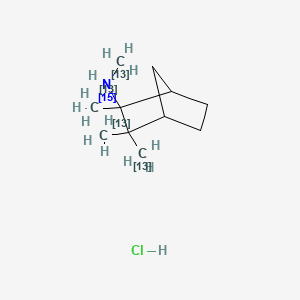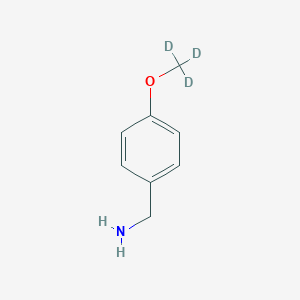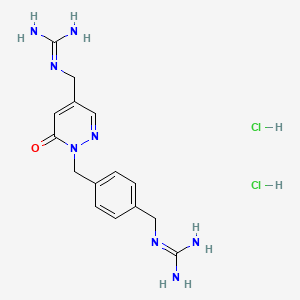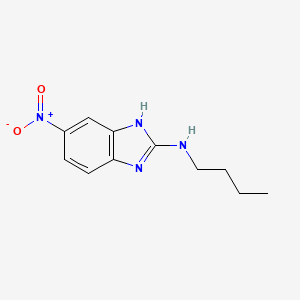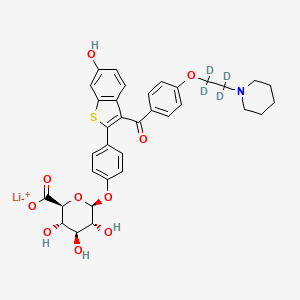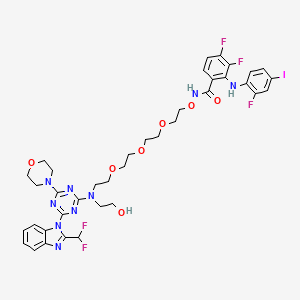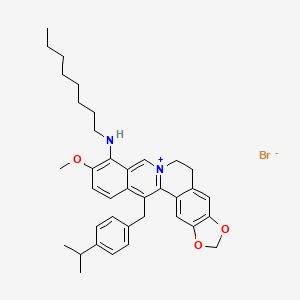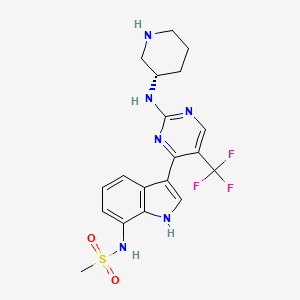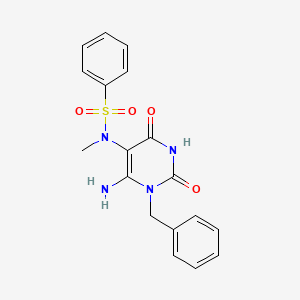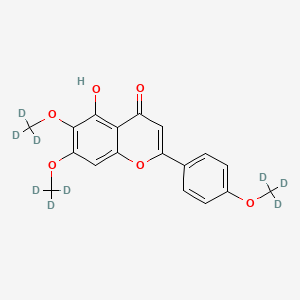
Salvigenin-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Salvigenin-d9 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Salvigenin molecule. This process involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the purity of the final product. The production is carried out under strict quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: Salvigenin-d9 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to introduce oxygen functionalities into the molecule.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Substitution reactions involve the use of nucleophiles or electrophiles to replace specific atoms or groups within the molecule.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its biological activity and stability .
Scientific Research Applications
Salvigenin-d9 has a wide range of scientific research applications, including:
Chemistry:
Biology:
- Investigated for its neuroprotective effects in oxidative stress-induced apoptosis and autophagy in human neuroblastoma cells .
Medicine:
- Demonstrated antitumor properties in hepatocellular carcinoma by suppressing glycolysis and chemoresistance through the PI3K/AKT/GSK-3β pathway .
- Exhibited lipid-lowering and mitochondrial stimulatory effects, making it a potential candidate for treating metabolic syndrome .
Industry:
Mechanism of Action
Salvigenin-d9 exerts its effects through various molecular targets and pathways:
Neuroprotective Effects: It promotes autophagy and attenuates apoptosis in neuroblastoma cells by modulating oxidative stress pathways.
Antitumor Activity: In hepatocellular carcinoma, this compound inhibits the PI3K/AKT/GSK-3β signaling pathway, reducing glycolysis and enhancing sensitivity to chemotherapeutic agents.
Metabolic Effects: It stimulates mitochondrial functionality and decreases lipid levels by affecting metabolic pathways.
Comparison with Similar Compounds
Salvigenin-d9 is unique due to its deuterium labeling, which enhances its stability and allows for precise studies. Similar compounds include:
Eupatorin: Another flavone with similar biological activities but without deuterium labeling.
Cirsilineol: A methoxylated flavone with comparable antioxidant and anti-inflammatory properties.
Gardenin B: A flavone with similar lipid-lowering effects but different structural features.
This compound stands out due to its enhanced stability and precise pharmacokinetic properties, making it a valuable compound for scientific research and therapeutic applications.
Properties
Molecular Formula |
C18H16O6 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
5-hydroxy-6,7-bis(trideuteriomethoxy)-2-[4-(trideuteriomethoxy)phenyl]chromen-4-one |
InChI |
InChI=1S/C18H16O6/c1-21-11-6-4-10(5-7-11)13-8-12(19)16-14(24-13)9-15(22-2)18(23-3)17(16)20/h4-9,20H,1-3H3/i1D3,2D3,3D3 |
InChI Key |
QCDYOIZVELGOLZ-GQALSZNTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC([2H])([2H])[2H])OC([2H])([2H])[2H])O |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-N-[7-ethoxy-4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)anilino]quinazolin-6-yl]-2-fluoro-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide](/img/structure/B12411692.png)

